molecular formula C19H21NO5S B2582141 Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate CAS No. 919759-01-6

Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate

Cat. No.: B2582141
CAS No.: 919759-01-6
M. Wt: 375.44
InChI Key: YSYCKFPBJOSALP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and material science. This compound features a benzoate ester linked to an acetamido group, which is further substituted with an ethylsulfonyl phenyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of Ethyl 4-aminobenzoate: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst.

    Acylation Reaction: The ethyl 4-aminobenzoate is then acylated with 4-(ethylsulfonyl)phenylacetic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyanoacetamido benzoate: Similar in structure but contains a cyano group instead of an ethylsulfonyl group.

    Ethyl 4-(2-(4-methylsulfonyl)phenyl)acetamido)benzoate: Contains a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-3-25-19(22)15-7-9-16(10-8-15)20-18(21)13-14-5-11-17(12-6-14)26(23,24)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYCKFPBJOSALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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